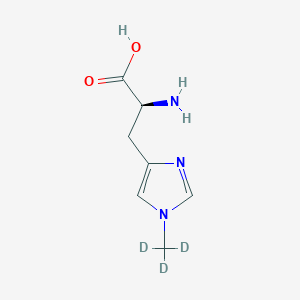

1-Methyl-L-histidine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Poids moléculaire |

172.20 |

|---|---|

Pureté |

98% |

Origine du produit |

United States |

Foundational & Exploratory

1-Methyl-L-histidine-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-L-histidine-d3 is the deuterium-labeled form of 1-Methyl-L-histidine, a naturally occurring methylated amino acid. Its primary application in research and drug development is as a stable isotope-labeled internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, metabolic pathways, and detailed experimental protocols for its use in quantitative analysis.

Introduction

1-Methyl-L-histidine (1-MH), also known as tele-methylhistidine, is a derivative of the essential amino acid L-histidine. It is primarily derived from the dietary intake of anserine, a dipeptide found in meat and fish, and from the post-translational modification of actin and myosin in skeletal muscle.[1][2] Due to its origins, the concentration of 1-MH in biological fluids can serve as a biomarker for meat consumption and muscle protein turnover.[3]

This compound is a synthetic isotopologue of 1-MH where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution results in a mass shift of +3 Da, allowing it to be distinguished from the endogenous analyte by mass spectrometry.[4] Its chemical and physical properties are nearly identical to those of the unlabeled form, making it an ideal internal standard for correcting variations in sample preparation and instrument response in quantitative assays.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methyl-L-histidine and its deuterated form is presented in Table 1.

| Property | 1-Methyl-L-histidine | This compound | Reference(s) |

| Chemical Formula | C₇H₁₁N₃O₂ | C₇H₈D₃N₃O₂ | [6] |

| Molecular Weight | 169.18 g/mol | 172.20 g/mol | [4][6] |

| Monoisotopic Mass | 169.0851 Da | 172.1039 Da | [6] |

| CAS Number | 332-80-9 | 91037-48-8 | [4] |

| Appearance | Solid | Off-white to light yellow solid | [5][6] |

| Melting Point | ~240 °C (decomposes) | Not explicitly reported, expected to be similar to unlabeled form. | [6] |

| Solubility | Soluble in water | Soluble in water (125 mg/mL) | [5] |

Synthesis

The synthesis of this compound typically involves the methylation of a protected L-histidine derivative with a deuterated methylating agent. A general synthetic workflow is outlined below.

References

- 1. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 2. 1-METHYLHISTIDINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Showing Compound L-1-Methylhistidine (FDB012119) - FooDB [foodb.ca]

- 4. Ï-methyl-L-Histidine (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2949-0.25 [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-Methyl-L-histidine | C7H11N3O2 | CID 92105 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-Methyl-L-histidine-d3: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-L-histidine-d3 is a deuterated form of 1-methyl-L-histidine, a naturally occurring amino acid derivative. Its isotopic labeling makes it an invaluable tool in various research and development applications, particularly as an internal standard for quantitative mass spectrometry and as a tracer in metabolic studies. This technical guide provides an in-depth overview of this compound, its physicochemical properties, its role in biological pathways, and detailed experimental protocols for its use.

Physicochemical Properties

This compound shares nearly identical physicochemical properties with its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of three deuterium (B1214612) atoms. This similarity is crucial for its application as an internal standard, ensuring it co-elutes and ionizes similarly to the endogenous analyte during mass spectrometry analysis.

| Property | Value (1-Methyl-L-histidine) | Value (this compound) | Reference(s) |

| CAS Number | 332-80-9 | 91037-48-8 | [1] |

| Molecular Formula | C₇H₁₁N₃O₂ | C₇H₈D₃N₃O₂ | [1] |

| Molecular Weight | 169.18 g/mol | 172.20 g/mol | [1] |

| Melting Point | ~240 °C (decomposes) | Not reported, expected to be similar to the unlabeled form | [2] |

| Solubility | Soluble in water | Expected to be soluble in water | [3] |

| Appearance | White to off-white powder | White to off-white powder | N/A |

| Optical Rotation | [α]20/D −24±1°, c = 2% in H₂O | Not reported, expected to be similar to the unlabeled form | [2] |

Metabolic and Signaling Role of 1-Methyl-L-histidine

1-Methyl-L-histidine in the body is primarily derived from the dietary intake of anserine (B1665513), a dipeptide found in meat and fish. Upon digestion, anserine is hydrolyzed, releasing 1-methyl-L-histidine, which is then absorbed and can be measured in biological fluids like plasma and urine.

A significant endogenous role of 1-methylhistidine is its incorporation into the protein actin, a key component of the cytoskeleton. This post-translational modification is catalyzed by the enzyme SET domain containing 3 (SETD3), an actin-specific histidine N-methyltransferase. SETD3 transfers a methyl group from S-adenosyl-L-methionine (SAM) to the Nτ-position of the histidine residue at position 73 (His73) of β-actin. This methylation event is crucial for regulating actin polymerization, mitochondrial dynamics, and smooth muscle contraction.

Below is a diagram illustrating the SETD3-mediated actin methylation signaling pathway.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of 1-methyl-L-histidine in biological samples using isotope dilution mass spectrometry.

Quantification of 1-Methyl-L-histidine in Human Urine by LC-MS/MS

This protocol provides a detailed method for the analysis of 1-methyl-L-histidine in human urine samples.

1. Materials and Reagents

-

1-Methyl-L-histidine (analyte standard)

-

This compound (internal standard)

-

Formic acid, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Ultrapure water

-

Urine samples

2. Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-methyl-L-histidine and this compound in ultrapure water.

-

Working Standard Solutions: Serially dilute the 1-methyl-L-histidine stock solution with ultrapure water to prepare a series of calibration standards (e.g., 5, 10, 50, 100, 250, 500 nmol/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution with ultrapure water to a final concentration of 100 nmol/mL.

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.[4]

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant, 50 µL of the internal standard working solution (100 nmol/mL), and 900 µL of ultrapure water.

-

Vortex the mixture thoroughly.

-

The sample is now ready for LC-MS/MS analysis.

-

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration. A starting condition of 2% B held for 1 minute, followed by a ramp to 98% B over 3 minutes, a 1-minute hold, and a 2-minute re-equilibration at 2% B is a good starting point.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

1-Methyl-L-histidine: m/z 170.1 → 126.1

-

This compound: m/z 173.1 → 129.1 (predicted)

-

-

Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

4. Data Analysis

-

Integrate the peak areas for both the analyte (1-methyl-L-histidine) and the internal standard (this compound) in all samples, calibration standards, and quality controls.

-

Calculate the peak area ratio of the analyte to the internal standard for each injection.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.

-

Determine the concentration of 1-methyl-L-histidine in the unknown urine samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for LC-MS/MS Analysis

Conclusion

This compound is an essential tool for researchers and scientists in the fields of metabolomics, clinical chemistry, and drug development. Its use as an internal standard in isotope dilution mass spectrometry enables highly accurate and precise quantification of 1-methyl-L-histidine, a biomarker for meat consumption and an indicator of muscle protein metabolism. The detailed protocols and understanding of its biological context provided in this guide will aid in the effective application of this valuable stable isotope-labeled compound in a variety of research settings.

References

An In-Depth Technical Guide to the Molecular Weight of 1-Methyl-L-histidine-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of 1-Methyl-L-histidine-d3, a deuterated isotopologue of 1-Methyl-L-histidine. The incorporation of stable isotopes is a critical technique in metabolic research, proteomics, and pharmacokinetic studies, enabling precise quantification and tracing of metabolites. Understanding the exact mass difference imparted by deuterium (B1214612) labeling is fundamental to the design and interpretation of these experiments.

Core Molecular Properties

1-Methyl-L-histidine is a derivative of the amino acid L-histidine. In the d3-labeled variant, the three hydrogen atoms of the methyl group attached to the imidazole (B134444) ring are replaced by deuterium atoms. This substitution provides a distinct mass shift detectable by mass spectrometry without significantly altering the chemical properties of the molecule.

Data Presentation: Molecular Weight Comparison

The following table summarizes the key quantitative data for both the standard and the deuterated form of 1-Methyl-L-histidine.

| Property | 1-Methyl-L-histidine | This compound | Data Source(s) |

| Chemical Formula | C₇H₁₁N₃O₂[1][2][3] | C₇H₈D₃N₃O₂[4] | PubChem, CIL, Eurisotop |

| Average Molecular Weight ( g/mol ) | 169.18[1][3][5][6] | 172.20[4][7][8] | PubChem, Santa Cruz Biotechnology, CIL |

| Monoisotopic Mass (Da) | 169.085126602[1][9] | 172.103980 | Calculated |

Note: The monoisotopic mass for the d3 variant is calculated based on the replacement of three ¹H atoms with three ²H (deuterium) atoms.

Experimental Protocols

The molecular weights cited are typically determined using high-resolution mass spectrometry (HRMS), such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry.

General Methodology for Molecular Weight Verification:

-

Sample Preparation: A dilute solution of the analyte (e.g., this compound) is prepared in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile (B52724) with a small amount of formic acid to promote ionization.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI), to generate protonated molecules [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy by the mass analyzer.

-

Data Processing: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecule of interest. The exact mass is determined from this peak, and the molecular formula is confirmed by comparing the measured mass to the theoretical mass.

Logical Relationship Visualization

The following diagram illustrates the structural modification and resulting mass change when transitioning from the standard compound to its deuterated form.

References

- 1. 1-Methyl-L-histidine | C7H11N3O2 | CID 92105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 332-80-9: 1-Methyl-L-histidine | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. PI-METHYL-L-HISTIDINE (METHYL-D3, 98%) | Eurisotop [eurisotop.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-Methyl-L-histidine | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. Ï-methyl-L-Histidine (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2949-0.25 [isotope.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. go.drugbank.com [go.drugbank.com]

Synthesis of 1-Methyl-L-histidine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for 1-Methyl-L-histidine-d3, an isotopically labeled amino acid derivative crucial for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. The synthesis is based on established chemical principles, adapted for the introduction of a deuterated methyl group.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a three-stage process:

-

Protection of L-histidine: The starting material, L-histidine, is first protected at the α-amino and carboxyl groups to prevent side reactions during the subsequent methylation step. A common strategy involves the formation of the methyl ester and Nα,Nπ-dibenzoyl derivatives.

-

Deuterated Methylation: The protected L-histidine is then alkylated using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), to introduce the trideuteromethyl group at the Nτ (tele) position of the imidazole (B134444) ring.

-

Deprotection: Finally, the protecting groups are removed under acidic conditions to yield the desired product, this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of L-1-methylhistidine and have been modified for the preparation of its deuterated analogue.

Stage 1: Synthesis of Nα,Nπ-Dibenzoyl-L-histidine Methyl Ester

Objective: To protect the α-amino and carboxyl groups of L-histidine.

Methodology:

-

L-histidine methyl ester dihydrochloride (B599025) is prepared from L-histidine and thionyl chloride in methanol.

-

The resulting methyl ester is then benzoylated using benzoyl chloride in the presence of a base to yield Nα,Nπ-Dibenzoyl-L-histidine Methyl Ester.

Detailed Protocol:

-

Step 1a: Esterification of L-histidine

-

Suspend L-histidine (1 eq.) in anhydrous methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (2.2 eq.) dropwise while maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain crude L-histidine methyl ester dihydrochloride.

-

-

Step 1b: Benzoylation

-

Dissolve the crude L-histidine methyl ester dihydrochloride in a suitable solvent such as pyridine.

-

Cool the solution to 0°C.

-

Add benzoyl chloride (2.5 eq.) dropwise.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα,Nπ-Dibenzoyl-L-histidine Methyl Ester.

-

Stage 2: Synthesis of Nα,Nπ-Dibenzoyl-1-(methyl-d3)-L-histidine Methyl Ester

Objective: To introduce the trideuteromethyl group onto the imidazole ring.

Methodology:

The protected histidine derivative is alkylated with iodomethane-d3.

Detailed Protocol:

-

Dissolve Nα,Nπ-Dibenzoyl-L-histidine Methyl Ester (1 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (1.5 eq.), to the solution.

-

Add iodomethane-d3 (CD3I) (1.2 eq.) to the reaction mixture.

-

Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain Nα,Nπ-Dibenzoyl-1-(methyl-d3)-L-histidine Methyl Ester.

Stage 3: Synthesis of this compound (Deprotection)

Objective: To remove the benzoyl and methyl ester protecting groups.

Methodology:

Acid hydrolysis is employed to cleave the protecting groups.

Detailed Protocol:

-

Suspend Nα,Nπ-Dibenzoyl-1-(methyl-d3)-L-histidine Methyl Ester in 6M hydrochloric acid.

-

Heat the mixture at reflux for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and wash with diethyl ether to remove benzoic acid.

-

Adjust the pH of the aqueous layer to approximately 7 with a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide).

-

The product will precipitate out of the solution. Isolate the solid by filtration.

-

Wash the solid with cold water and then with ethanol.

-

Dry the product under vacuum to yield this compound.

Data Presentation

Expected Yields and Purity

| Stage | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | Nα,Nπ-Dibenzoyl-L-histidine Methyl Ester | 75-85 | >95 |

| 2 | Nα,Nπ-Dibenzoyl-1-(methyl-d3)-L-histidine Methyl Ester | 60-70 | >95 |

| 3 | This compound | 80-90 | >98 |

Physicochemical and Spectroscopic Data

| Property | Value |

| Chemical Formula | C7H8D3N3O2 |

| Molecular Weight | 172.20 g/mol |

| Appearance | White to off-white solid |

| Expected ¹H NMR (D₂O) | The spectrum will be similar to that of 1-Methyl-L-histidine, but the singlet corresponding to the N-methyl protons (at approx. 3.68 ppm) will be absent. |

| Expected ¹³C NMR (D₂O) | The spectrum will be similar to that of 1-Methyl-L-histidine. The signal for the deuterated methyl carbon (approx. 36 ppm) will appear as a multiplet due to C-D coupling. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 173.1 |

Visualizations

Synthetic Pathway

Experimental Workflow

An In-Depth Technical Guide to 1-Methyl-L-histidine and its Deuterated Analog, 1-Methyl-L-histidine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-L-histidine is a methylated derivative of the essential amino acid L-histidine. It serves as a significant biomarker in clinical and nutritional research, primarily indicating the consumption of meat, particularly red meat, and providing insights into muscle protein catabolism.[1][2] Its deuterated analog, 1-Methyl-L-histidine-d3, is a crucial tool in metabolic research and bioanalytical method development, where it is employed as an internal standard for accurate quantification in mass spectrometry-based assays and as a tracer to study metabolic pathways.[3][4] This technical guide provides a comprehensive overview of both compounds, detailing their chemical properties, comparative data, and in-depth experimental protocols for their analysis.

Core Data Presentation

A direct comparison of the key quantitative data for 1-Methyl-L-histidine and its deuterated counterpart is essential for their effective application in research.

| Property | 1-Methyl-L-histidine | This compound |

| Molecular Formula | C₇H₁₁N₃O₂ | C₇H₈D₃N₃O₂[4] |

| Molecular Weight | 169.18 g/mol | 172.20 g/mol [4][5] |

| CAS Number | 332-80-9 | 91037-48-8[5] |

| Appearance | White to off-white powder or solid | Off-white to light yellow solid[4] |

| Purity | ≥98.0% (TLC) | Isotopic Purity: 99 atom % D[4] |

| Solubility | Soluble in water.[1] | Soluble in water (125 mg/mL with sonication).[4] |

| Storage Conditions | Room temperature. | Powder: -20°C for 3 years; In solvent: -80°C for 6 months.[4] |

Experimental Protocols

Detailed methodologies are critical for the successful implementation of research involving these compounds. The following sections provide in-depth protocols for their analysis and synthesis.

Protocol 1: Quantitative Analysis of 1-Methyl-L-histidine in Biological Fluids by LC-MS/MS

This protocol describes a common method for the quantification of 1-Methyl-L-histidine in urine or plasma, utilizing this compound as an internal standard.

1. Sample Preparation (Urine)

-

Materials:

-

Urine sample

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Deionized water

-

0.1% Formic acid in water

-

Acetonitrile

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

-

Procedure:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

To a microcentrifuge tube, add a specific volume of urine (e.g., 50 µL).

-

Spike the sample with a known amount of this compound internal standard solution.

-

Dilute the sample with deionized water or 0.1% formic acid in water (e.g., dilute 1:10).

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet any particulate matter.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used. For example, a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to a lower percentage over several minutes to elute the polar analytes. The specific gradient profile should be optimized for the specific column and analytes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Injection Volume: Typically 1-10 µL.

3. Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

1-Methyl-L-histidine: m/z 170.1 → 124.1 (quantifier) and 170.1 → 81.1 (qualifier).

-

This compound: m/z 173.1 → 127.1.

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

4. Data Analysis

-

Integrate the peak areas for the quantifier MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio of 1-Methyl-L-histidine to this compound.

-

Construct a calibration curve using known concentrations of 1-Methyl-L-histidine standards spiked with the internal standard.

-

Determine the concentration of 1-Methyl-L-histidine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy of 1-Methyl-L-histidine

This protocol outlines a general procedure for the quantitative analysis of 1-Methyl-L-histidine using NMR spectroscopy.

1. Sample Preparation

-

Materials:

-

1-Methyl-L-histidine sample

-

Internal standard (e.g., maleic acid, DSS) of known purity

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes

-

Analytical balance

-

-

Procedure:

-

Accurately weigh a known amount of the 1-Methyl-L-histidine sample and the internal standard into a vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

2. NMR Data Acquisition

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard 1D proton (¹H) NMR experiment.

-

Key Parameters:

-

Pulse Sequence: A simple pulse-acquire sequence (e.g., zg30).

-

Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification, typically 5 times the longest T1 relaxation time of the protons of interest. A value of 30 seconds is often sufficient.

-

Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250 for high accuracy).

-

Acquisition Time (aq): Set to acquire the full free induction decay (FID).

-

Spectral Width (sw): Cover the entire chemical shift range of interest.

-

3. Data Processing and Analysis

-

Software: Standard NMR processing software (e.g., TopSpin, Mnova).

-

Procedure:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum carefully.

-

Perform baseline correction.

-

Integrate the signals corresponding to the known protons of 1-Methyl-L-histidine and the internal standard. Select well-resolved signals for integration.

-

Calculate the concentration of 1-Methyl-L-histidine using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mᵢₛ / Mₓ) * (mᵢₛ / mₓ) * Pᵢₛ

Where:

-

Cₓ = Concentration of the analyte (1-Methyl-L-histidine)

-

Iₓ = Integral of the analyte signal

-

Nₓ = Number of protons contributing to the analyte signal

-

Iᵢₛ = Integral of the internal standard signal

-

Nᵢₛ = Number of protons contributing to the internal standard signal

-

Mₓ = Molar mass of the analyte

-

Mᵢₛ = Molar mass of the internal standard

-

mₓ = Mass of the analyte

-

mᵢₛ = Mass of the internal standard

-

Pᵢₛ = Purity of the internal standard

-

-

Protocol 3: General Synthesis of this compound

1. Protection of L-histidine

-

The amino and carboxyl groups of L-histidine need to be protected to ensure selective methylation of the imidazole (B134444) ring. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and conversion to a methyl or benzyl (B1604629) ester for the carboxyl group.

2. Methylation with a Deuterated Reagent

-

The protected L-histidine is then reacted with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF). This reaction introduces the trideuteromethyl group onto one of the nitrogen atoms of the imidazole ring.

3. Deprotection

-

The protecting groups are subsequently removed under appropriate conditions (e.g., acid treatment for Boc and ester hydrolysis) to yield this compound.

4. Purification

-

The final product is purified using techniques such as ion-exchange chromatography or recrystallization to obtain the desired isotopic and chemical purity.

Visualizations

Metabolic Pathway of 1-Methyl-L-histidine

This diagram illustrates the origin of 1-Methyl-L-histidine from dietary sources and its formation through the post-translational modification of proteins.

Caption: Metabolic pathway of 1-Methyl-L-histidine formation.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the key steps in the quantitative analysis of 1-Methyl-L-histidine using liquid chromatography-tandem mass spectrometry.

Caption: Workflow for LC-MS/MS quantification of 1-Methyl-L-histidine.

Logical Relationship in qNMR Analysis

This diagram illustrates the core principle of quantitative NMR, highlighting the relationship between the analyte and the internal standard.

Caption: Logical relationship in quantitative NMR (qNMR) analysis.

References

- 1. 1-Methyl-L-histidine(332-80-9) 13C NMR [m.chemicalbook.com]

- 2. Quantitative Methods for Amino Acid Analysis in Biological Fluids | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of selectively labeled histidine and its methylderivatives with deuterium, tritium, and carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ï-methyl-L-Histidine (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2949-0.25 [isotope.com]

The Biological Significance of 1-Methyl-L-histidine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Biomarker in Muscle Metabolism, Dietary Intake, and Disease

Abstract

1-Methyl-L-histidine (1-MH), a methylated derivative of the amino acid L-histidine, has emerged as a significant biomarker with diverse applications in clinical and research settings. Primarily known as a reliable indicator of dietary meat intake, particularly red meat, its biological roles extend to being an indicator of myofibrillar protein degradation. This technical guide provides a comprehensive overview of the core biological significance of 1-Methyl-L-histidine, detailing its metabolic pathways, its utility as a biomarker in various physiological and pathological states, and the analytical methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of 1-MH and its potential applications.

Introduction

1-Methyl-L-histidine, also known as tele-methylhistidine, is a naturally occurring amino acid derivative. Unlike its isomer, 3-methylhistidine (3-MH), 1-MH is not synthesized endogenously in humans but is derived from dietary sources, primarily from the dipeptide anserine (B1665513) found in meat and fish.[1][2] It is also formed as a post-translational modification of actin and myosin in skeletal muscle.[3] Once released into the bloodstream, 1-MH is not reutilized for protein synthesis and is excreted in the urine, making its levels a reliable indicator of both dietary meat consumption and muscle protein turnover.[2][3] This guide delves into the multifaceted biological significance of 1-MH, presenting quantitative data, experimental protocols, and pathway visualizations to facilitate a thorough understanding of its role in human physiology and disease.

Metabolism and Physiological Roles

The concentration of 1-Methyl-L-histidine in the body is influenced by two primary sources: dietary intake and endogenous muscle protein breakdown.

Dietary Intake: The main dietary source of 1-MH is the dipeptide anserine (β-alanyl-1-methyl-L-histidine), which is abundant in poultry and fish.[4][5] Upon consumption, anserine is hydrolyzed in the gastrointestinal tract and other tissues, releasing 1-MH into the circulation.[6] Consequently, urinary and plasma levels of 1-MH are strongly correlated with recent meat consumption.[7][8]

Endogenous Production and Muscle Metabolism: 1-Methyl-L-histidine is also a component of the major myofibrillar proteins, actin and myosin.[3] It is formed through the post-translational methylation of specific histidine residues within these proteins. This process is catalyzed by histone methyltransferases, notably SET domain-containing protein 3 (SETD3) for actin.[9][10][11] During muscle protein catabolism, actin and myosin are degraded by the ubiquitin-proteasome pathway, releasing 1-MH.[12][13] As 1-MH is not reused for protein synthesis, its excretion rate can serve as an index of muscle protein breakdown.[14]

Key Enzymes in 1-Methyl-L-histidine Formation

-

SET Domain-Containing Protein 3 (SETD3): This enzyme is an actin-specific histidine N-methyltransferase that catalyzes the methylation of histidine 73 (H73) in β-actin.[9][10][11]

-

METTL18: This methyltransferase is responsible for the histidine methylation of ribosomal protein RPL3.[3]

Quantitative Data

The levels of 1-Methyl-L-histidine in biological fluids are crucial for its use as a biomarker. The following tables summarize the available quantitative data for 1-MH in various contexts.

| Biological Fluid | Population | Concentration Range | Reference |

| Urine | Healthy Adults | 17.7 - 153.8 µmol/mmol creatinine (B1669602) | [3] |

| 38 - 988 µmol/g creatinine | [15] | ||

| Plasma | Healthy Adults | 9.8 - 15.6 µM | [3] |

| 0 - 9.8 µmol/L | [6] |

Table 1: Normal Concentration Ranges of 1-Methyl-L-histidine in Healthy Adults

| Food Source | Analyte | Concentration | Reference |

| Salmon | 1-Methylhistidine + Anserine | Higher than in cod | [16] |

| Cod | 1-Methylhistidine + Anserine | Lower than in salmon | [16] |

| Chicken, Turkey, Duck, Rabbit, Tuna, Salmon | Anserine (source of 1-MH) | Present | [6] |

| Beef | Anserine (source of 1-MH) | Present | [15] |

Table 2: 1-Methyl-L-histidine and Anserine Content in Various Food Sources

| Disease/Condition | Biological Fluid | Observation | Reference |

| Chronic Kidney Disease (CKD) | Plasma | Elevated levels in adults with CKD. | [17] |

| Hypertension | Serum | Positively associated with systolic and diastolic blood pressure in Black adults. For every standard deviation increase in 1-MH, SBP was 3.4 mmHg higher (P=0.04) and DBP was 2.0 mmHg higher (P=0.05). | [8] |

| Obesity | Visceral Adipose Tissue | Levels of 1-methylhistidine are decreased in obese and pathologically obese individuals compared to healthy controls. | [18] |

| Alzheimer's Disease | Plasma and Brain Cortex | Disturbances in methylhistidine metabolism observed. | |

| Preeclampsia | Urine | While not directly measuring 1-MH, studies show significant changes in other urinary biochemical parameters, suggesting potential alterations in renal handling of metabolites. | [1][12] |

Table 3: Association of 1-Methyl-L-histidine Levels with Various Diseases and Conditions

Experimental Protocols

Accurate quantification of 1-Methyl-L-histidine is essential for its application as a biomarker. Below are detailed methodologies for its analysis in biological samples.

Analysis of 1-Methyl-L-histidine in Urine by UPLC-MS/MS

This method is adapted from Wang et al. (2012).

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 50 µL of urine, add an appropriate amount of an isotopic internal standard (e.g., d3-1-methylhistidine).

-

Dilute the mixture with 950 µL of deionized water.

-

Vortex the diluted sample thoroughly.

-

Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

Chromatographic Conditions:

-

System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A suitable reversed-phase column, such as a SB-aq column (2.1 × 50 mm, 1.8 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 2:98, v/v).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1-Methylhistidine: m/z 170.1 → 126.1

-

Internal Standard (e.g., d3-1-methylhistidine): Adjust m/z transitions accordingly.

-

-

Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Quantification:

-

Construct a calibration curve using standard solutions of 1-Methyl-L-histidine of known concentrations.

-

Calculate the concentration of 1-MH in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Analysis of 1-Methyl-L-histidine in Plasma by LC-MS/MS

This protocol is a synthesized representation from multiple sources.[4]

Sample Preparation:

-

Collect blood in EDTA- or heparin-containing tubes.

-

Centrifuge at approximately 1000 x g for 15 minutes at 4°C to separate plasma.

-

To a 50 µL aliquot of plasma, add an internal standard.

-

Precipitate proteins by adding a suitable agent, such as acetonitrile or a mixture of methanol (B129727) and chloroform. For example, add 500 µL of acetonitrile to the 5 µL plasma sample mixture.

-

Vortex the mixture vigorously.

-

Centrifuge at a high speed (e.g., 20,000 x g) for 5-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or autosampler vial for analysis.

Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography (HPLC) or UPLC system.

-

Column: A reversed-phase C18 or a mixed-mode column (e.g., Raptor Polar X).[16]

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: Water with an additive like 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute the analytes. An 18-minute gradient on a mixed-mode column has been reported.[4]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for UPLC.

-

Column Temperature: Maintained at a constant temperature, for example, 35°C.[16]

-

Injection Volume: 1-10 µL.

Mass Spectrometry Conditions:

-

System: Triple quadrupole mass spectrometer with ESI source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions: Similar to the urine analysis, monitor the specific parent-to-daughter ion transition for 1-MH (m/z 170.1 → 126.1) and its internal standard.

Quantification:

-

Follow the same principles of using a calibration curve and internal standard as described for the urine analysis.

Signaling Pathways and Logical Relationships

The metabolic and signaling pathways involving 1-Methyl-L-histidine are crucial for understanding its biological context. The following diagrams, generated using the DOT language, illustrate these key relationships.

Conclusion

1-Methyl-L-histidine is a versatile and valuable biomarker with significant implications for nutritional assessment, monitoring of muscle protein metabolism, and potentially for the diagnosis and prognosis of various diseases. Its unique metabolic characteristics, being derived from both diet and endogenous protein breakdown without subsequent reutilization, provide a clear window into specific physiological processes. The well-established analytical methods for its quantification, coupled with a growing body of research linking its levels to health and disease, underscore its importance for researchers, scientists, and drug development professionals. Further investigation into the precise quantitative changes of 1-MH in various pathological conditions will undoubtedly expand its clinical utility and contribute to the development of novel diagnostic and therapeutic strategies.

References

- 1. Changes in urinary excretion of six biochemical parameters in normotensive pregnancy and preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-METHYLHISTIDINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. 1-Methylhistidine - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. 1-Methylhistidine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. researchgate.net [researchgate.net]

- 7. Race modifies the association between animal protein metabolite 1-methylhistidine and blood pressure in middle-aged adults: the Bogalusa Heart Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predictors of Preeclampsia in the First Trimester in Normotensive and Chronic Hypertensive Pregnant Women [mdpi.com]

- 9. clinmedkaz.org [clinmedkaz.org]

- 10. Identification of blood plasma protein ratios for distinguishing Alzheimer's disease from healthy controls using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Profiling histidine dipeptides in plasma and urine after ingesting beef, chicken or chicken broth in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bevital.no [bevital.no]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Targeted Metabolomic Analysis in Alzheimer’s Disease Plasma and Brain Tissue in Non-Hispanic Whites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spot urine protein measurements in normotensive pregnancies, pregnancies with isolated proteinuria and preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Blood-Derived Plasma Protein Biomarkers for Alzheimer’s Disease in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-L-histidine as a Biomarker for Meat Intake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-L-histidine (1-MH), a metabolite of the dipeptide anserine (B1665513) found in high concentrations in various types of meat, has emerged as a robust and specific biomarker for dietary meat intake. Unlike its isomer, 3-methylhistidine, which is an indicator of endogenous muscle protein catabolism, 1-MH is not synthesized in the human body, making its presence in biological fluids directly attributable to the consumption of meat and fish.[1][2] This technical guide provides a comprehensive overview of 1-Methyl-L-histidine as a biomarker, including quantitative data on its presence in food sources and biological samples, detailed experimental protocols for its analysis, and visualizations of its metabolic pathway and the experimental workflow for its validation.

Introduction to 1-Methyl-L-histidine as a Biomarker

1-Methyl-L-histidine is a derivative of the essential amino acid L-histidine.[1] Its primary dietary precursor is anserine, a dipeptide abundant in the skeletal muscle of poultry and red meat.[1][3] Upon consumption of meat, anserine is hydrolyzed in the gastrointestinal tract and blood, releasing 1-MH, which is then absorbed into the bloodstream and subsequently excreted in the urine.[1][3][4] The concentration of 1-MH in biological samples, such as urine and plasma, demonstrates a dose-dependent relationship with the amount of meat consumed, making it a reliable quantitative indicator of recent meat intake.[5][6][7]

The specificity of 1-MH as a dietary biomarker is a key advantage. Its levels are not significantly influenced by endogenous muscle breakdown, a confounding factor for other potential markers like 3-methylhistidine.[1] This makes 1-MH particularly valuable in nutritional epidemiology, clinical trials, and drug development studies where accurate assessment of dietary patterns is crucial.

Quantitative Data

The following tables summarize quantitative data related to 1-Methyl-L-histidine, from its concentration in various meat sources to its levels in human biological fluids following meat consumption.

Table 1: Anserine and Carnosine Content in Various Meats (mg/100g)

| Meat Type | Cut | Anserine (mg/100g) | Carnosine (mg/100g) |

| Chicken | Breast | 660[8] | 322[8] |

| Chicken | Breast (Commercial Native) | 1526[9] | - |

| Chicken | Breast (Broiler) | - | 257.94[10] |

| Chicken | Breast (New Native Strains) | - | 287.39 - 359.31[10] |

| Beef | - | 43[8] | 343[8] |

| Beef | Chuck | 279 (dry weight) | 1520-2420 (dry weight) |

| Beef | Loin | 366 (dry weight) | 1520-2420 (dry weight) |

| Beef | Round | 325 (dry weight) | 1520-2420 (dry weight) |

Table 2: Urinary 1-Methyl-L-histidine Excretion in a Controlled Red Meat Feeding Study

| Dietary Intervention | Median Urinary 1-MH Excretion (μmol/day) | Interquartile Range (μmol/day) |

| Vegetarian (0 g/day red meat) | - | - |

| Low Red Meat (60 g/day ) | 95.1[7] | 82.6 - 98.5[7] |

| Medium Red Meat (120 g/day ) | - | - |

| High Red Meat (420 g/day ) | Significantly higher than low meat and vegetarian diets (P < 0.0001)[6][7] | - |

Note: Specific values for the vegetarian and medium red meat groups were not provided in the source.

Table 3: Plasma and Urine 1-Methyl-L-histidine Concentrations in Healthy Adults

| Biological Matrix | Condition | Concentration Range |

| Plasma | Baseline | ≤47 μmol/L[1] |

| Plasma | Baseline | 9.8 - 15.6 μM[11][12] |

| Urine | Baseline | 23 - 1339 nmol/mg creatinine[1] |

| Urine | Baseline | 17.7 - 153.8 μmol/mmol creatinine[11][12] |

Table 4: Correlation between 1-Methyl-L-histidine and Meat Intake

| Biological Matrix | Meat Type | Correlation Coefficient (Spearman's ρ) |

| Urine | Total Meat | 0.4 - 0.6[13] |

| Urine | Red Meat | 0.21[14] |

| Urine | White Meat | 0.18[14] |

| Urine | Processed Meat | 0.21[14] |

| Serum | Red Meat | P-trend <0.01[15] |

| Serum | Poultry | P-trend = 0.03[15] |

Metabolic Pathway and Experimental Workflow

Metabolic Pathway of 1-Methyl-L-histidine

The primary source of 1-Methyl-L-histidine in humans is the enzymatic breakdown of dietary anserine. This process is catalyzed by the enzyme carnosinase, which is present in the gastrointestinal mucosa and blood serum.[16] The hydrolysis of anserine yields 1-Methyl-L-histidine and β-alanine.[4] 1-Methyl-L-histidine is not further metabolized and is efficiently excreted by the kidneys into the urine.[1][4]

Experimental Workflow for Biomarker Validation

The validation of 1-Methyl-L-histidine as a biomarker for meat intake follows a structured workflow, encompassing study design, sample analysis, and data interpretation. This process ensures the reliability and accuracy of the biomarker for its intended application in research and clinical settings. The validation of a dietary biomarker typically involves assessing its plausibility, dose-response relationship, time-course, robustness, reliability, stability, analytical performance, and inter-laboratory reproducibility.[17][18]

Experimental Protocols

Analysis of 1-Methyl-L-histidine in Human Urine by UPLC-MS/MS

This protocol is adapted from a published method for the quantification of 1-MH and 3-MH in human urine.

a. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Prepare a working solution of an isotopic internal standard (e.g., D3-1-methylhistidine) in deionized water.

-

Dilute the urine samples with the internal standard solution. A typical dilution factor is 1:20 (v/v).

-

Vortex the diluted samples thoroughly.

-

Centrifuge the samples to pellet any particulate matter.

-

Transfer the supernatant to autosampler vials for analysis.

b. UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: Zorbax SB-aq (2.1 × 50 mm, 1.8 µm) or similar reversed-phase column suitable for polar analytes.[3]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient: Isocratic elution with 2% Mobile Phase B at a flow rate of 0.3 mL/min.[3]

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[7]

-

MRM Transitions:

-

1-Methylhistidine: m/z 170.1 → 126.1[3]

-

D3-1-Methylhistidine (Internal Standard): Adjust m/z based on the specific labeled standard used.

-

c. Data Analysis

-

Generate a calibration curve using standards of known 1-MH concentrations.

-

Quantify 1-MH in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Analysis of 1-Methyl-L-histidine in Human Plasma/Serum by LC-MS/MS

This protocol outlines a general procedure for the analysis of 1-MH in plasma or serum.

a. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma or serum samples on ice.

-

Vortex the samples gently.

-

To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., D3-1-methylhistidine).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Transfer to autosampler vials for analysis.

b. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity LC system or equivalent.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like 1-MH.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

-

Gradient: A gradient from high to low organic content (e.g., starting at 95% A, decreasing to 40% A).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 35°C.

-

Mass Spectrometer: As described in the urine protocol.

-

MRM Transitions: As described in the urine protocol.

c. Data Analysis

-

Follow the same data analysis procedure as outlined for the urine analysis, omitting the creatinine normalization step.

Conclusion

1-Methyl-L-histidine is a highly specific and reliable biomarker for the intake of meat, particularly poultry and red meat. Its exogenous origin and dose-dependent excretion in urine and appearance in plasma make it a valuable tool for objective dietary assessment in various research and clinical settings. The analytical methods, primarily UPLC-MS/MS, are sensitive and robust for the quantification of 1-MH in biological matrices. The standardized workflows for biomarker validation ensure the accuracy and reliability of 1-MH as an indicator of meat consumption. For professionals in research, science, and drug development, leveraging 1-Methyl-L-histidine can significantly enhance the precision of dietary intake data, leading to more robust study outcomes and a better understanding of the interplay between diet and health.

References

- 1. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methylhistidine (1-MH) | Instalab [instalab.com]

- 4. researchgate.net [researchgate.net]

- 5. Urinary excretion of 1-methylhistidine: a qualitative indicator of exogenous 3-methylhistidine and intake of meats from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary biomarkers of meat consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Food Science of Animal Resources [kosfaj.org]

- 11. Showing Compound L-1-Methylhistidine (FDB012119) - FooDB [foodb.ca]

- 12. SMPDB [smpdb.ca]

- 13. Urinary 1-methylhistidine is a marker of meat consumption in Black and in White California Seventh-day Adventists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Profiling histidine dipeptides in plasma and urine after ingesting beef, chicken or chicken broth in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Race modifies the association between animal protein metabolite 1-methylhistidine and blood pressure in middle-aged adults: the Bogalusa Heart Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-METHYLHISTIDINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]

- 17. Validation of biomarkers of food intake—critical assessment of candidate biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.wur.nl [research.wur.nl]

An In-depth Technical Guide to the Core Differences Between 1-Methyl-L-histidine and 3-Methyl-L-histidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental distinctions between the two methylated isomers of L-histidine: 1-Methyl-L-histidine (1-MH) and 3-Methyl-L-histidine (3-MH). This document delves into their structural nuances, metabolic origins, physiological significance as biomarkers, and the analytical methodologies for their differentiation and quantification.

Introduction: The Significance of Methylated Histidine Isomers

Histidine, an essential amino acid, can undergo post-translational modification through methylation on its imidazole (B134444) ring, resulting in the formation of 1-Methyl-L-histidine or 3-Methyl-L-histidine.[1] While structurally similar, these two isomers have distinct origins and physiological implications, making their accurate differentiation crucial in various research and clinical contexts. 1-MH is primarily an exogenous compound derived from dietary intake, whereas 3-MH has both endogenous and exogenous sources, with its endogenous production being a key indicator of muscle protein catabolism.[2][3]

A noteworthy point of clarification is the historical confusion in nomenclature. Biochemists and nutrition scientists have often used "1-methylhistidine" to refer to what is structurally designated as the π-methyl-histidine (or pros-methyl-histidine) and "3-methylhistidine" for the τ-methyl-histidine (or tele-methyl-histidine).[4] However, according to IUPAC nomenclature, the nitrogen atom closer to the side chain is designated N-π (or N-1), and the more distant nitrogen is N-τ (or N-3). This guide will adhere to the biochemical convention, which is more prevalent in the relevant literature.

Structural and Physicochemical Properties

The core structural difference between 1-MH and 3-MH lies in the position of the methyl group on the imidazole ring of the L-histidine backbone.

-

1-Methyl-L-histidine (π-methyl-histidine): The methyl group is attached to the N-π nitrogen atom, which is the nitrogen atom nearer to the amino acid side chain.

-

3-Methyl-L-histidine (τ-methyl-histidine): The methyl group is attached to the N-τ nitrogen atom, the nitrogen atom further from the amino acid side chain.[4]

This seemingly minor positional difference influences their biochemical properties and metabolic fates.

Metabolic Pathways and Origins

The metabolic origins of 1-MH and 3-MH are fundamentally different, which is key to their utility as distinct biomarkers.

1-Methyl-L-histidine: An Exogenous Marker of Diet

1-Methyl-L-histidine is not endogenously synthesized in humans.[1] Its presence in the body is almost exclusively due to the dietary intake of anserine (B1665513), a dipeptide composed of β-alanine and 1-methylhistidine.[2] Anserine is abundant in the muscle tissue of various animals, particularly poultry and fish.[5] Upon consumption, anserine is hydrolyzed, releasing 1-MH, which is then absorbed and subsequently excreted in the urine.[2] Consequently, urinary and plasma levels of 1-MH serve as reliable biomarkers for recent meat and fish consumption, especially red meat.[2]

References

- 1. Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 3. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]

- 4. siRNA screening identifies METTL9 as a histidine Nπ-methyltransferase that targets the proinflammatory protein S100A9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl Histidine - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

An In-depth Technical Guide to 1-Methyl-L-histidine-d3 for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-L-histidine-d3, a deuterated stable isotope, and its application in metabolic research. This document details its primary use as an internal standard for quantitative mass spectrometry, its role as a tracer in metabolic studies, and the relevant biological context of its endogenous counterpart, 1-methylhistidine.

Introduction to 1-Methyl-L-histidine

1-Methyl-L-histidine (1-MH) is a methylated derivative of the essential amino acid L-histidine. In humans, 1-MH is not synthesized endogenously but is derived from the dietary intake of anserine (B1665513), a dipeptide abundant in meat and fish, particularly poultry.[1][2][3] Upon ingestion, anserine is hydrolyzed into its constituent amino acids, β-alanine and 1-methylhistidine.[4] Consequently, the presence and concentration of 1-MH in biological fluids like urine and plasma serve as a reliable biomarker for recent meat consumption.[1][5] This distinguishes it from its isomer, 3-methylhistidine (3-MH), which is an established biomarker for endogenous muscle protein catabolism.[6]

This compound is a stable isotope-labeled form of 1-methylhistidine, where three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it is chemically identical to the analyte but has a different mass, allowing for precise and accurate quantification.[7][8] It can also be used as a tracer to study the metabolic fate of dietary 1-methylhistidine in vivo.[7]

Applications in Metabolic Research

The primary applications of this compound in metabolic research are:

-

Internal Standard for Quantitative Analysis: Due to its chemical similarity and mass difference, this compound is the gold standard for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to quantify 1-methylhistidine in biological matrices such as plasma and urine.[7][8]

-

Metabolic Tracer Studies: As a stable isotope tracer, this compound can be administered to subjects to trace the absorption, distribution, metabolism, and excretion of dietary-derived 1-methylhistidine.[7] Such studies are valuable in understanding the pharmacokinetics of this dietary biomarker.

Quantitative Analysis using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 1-methylhistidine in biological samples. The use of this compound as an internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Mass Spectrometry Parameters

The following table summarizes typical mass spectrometry parameters for the analysis of 1-methylhistidine and its deuterated internal standard. These parameters are for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| 1-Methylhistidine | 170.1 | 126.1 | Not specified |

| 1-Methylhistidine | 169.8 | 95.6 | Not specified |

| 1-Methylhistidine (π-MH) | 170 | 95 | 30 |

| This compound | 172.8 | 98.6 | Not specified |

Note: The exact collision energies may need to be optimized for the specific instrument being used.

Chromatographic Conditions

A common approach for the separation of 1-methylhistidine is hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography using a suitable column.

| Parameter | Typical Value |

| Column | SB-aq (2.1x50 mm, 1.8 µm) or similar |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic with 2% Acetonitrile in 0.1% Formic acid in water |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 - 60 °C |

| Injection Volume | 1 - 10 µL |

Typical Concentrations in Human Samples

The concentration of endogenous 1-methylhistidine can vary based on dietary habits. The following table provides a range of reported concentrations in healthy adults.

| Biological Matrix | Concentration Range |

| Plasma | 9.8 - 15.6 µM[9] |

| Urine | 17.7 - 153.8 µmol/mmol creatinine[9] |

Experimental Protocols

Protocol for Quantification of 1-Methylhistidine in Human Plasma

This protocol outlines a typical workflow for the analysis of 1-methylhistidine in plasma using this compound as an internal standard.

1. Materials and Reagents:

-

1-Methylhistidine and this compound standards

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

30% Sulfosalicylic acid

-

Deionized water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

Prepare a stock solution of this compound (internal standard, IS) in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, add 100 µL of plasma sample.

-

Add a known amount of the IS solution to each sample.

-

For protein precipitation, add 10 µL of 30% sulfosalicylic acid.[10]

-

Vortex the mixture for 30 seconds.

-

Incubate at 4°C for 30 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[10]

-

Transfer 50 µL of the supernatant to a new tube.

-

Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).[10]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with the appropriate column and mobile phases as described in section 3.2.

-

Create an acquisition method with the MRM transitions for both 1-methylhistidine and this compound as detailed in section 3.1.

-

Inject the prepared samples.

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Prepare a calibration curve using known concentrations of 1-methylhistidine standard spiked with the same amount of internal standard.

-

Determine the concentration of 1-methylhistidine in the samples by interpolating their area ratios on the calibration curve.

Protocol Outline for a Tracer Study

This protocol provides a general framework for a stable isotope tracer study using this compound.

1. Study Design:

-

Recruit subjects and provide a controlled diet for a set period to establish a baseline.

-

Administer a single oral dose of this compound.

-

Collect blood and/or urine samples at multiple time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

2. Sample Analysis:

-

Process the collected plasma and urine samples as described in section 4.1.

-

Analyze the samples by LC-MS/MS to measure the concentrations of both endogenous (unlabeled) 1-methylhistidine and the this compound tracer.

3. Pharmacokinetic Analysis:

-

Plot the concentration of this compound in plasma over time.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life.

-

Analyze the excretion profile of the tracer in urine.

Visualizations

Metabolic Pathway of Anserine

The following diagram illustrates the breakdown of dietary anserine into 1-methylhistidine.

Experimental Workflow for 1-MH Quantification

The diagram below outlines the key steps in the quantitative analysis of 1-methylhistidine using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for researchers in metabolism, nutrition, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for the dietary biomarker 1-methylhistidine. Furthermore, its application as a metabolic tracer allows for detailed investigations into the kinetics of this meat-derived metabolite. The protocols and data presented in this guide provide a solid foundation for the implementation of this compound in metabolic research.

References

- 1. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methylhistidine (1-MH) | Instalab [instalab.com]

- 4. 1-Methylhistidine - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. 1-METHYLHISTIDINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. usercontent.one [usercontent.one]

- 9. Showing Compound L-1-Methylhistidine (FDB012119) - FooDB [foodb.ca]

- 10. msacl.org [msacl.org]

Commercial Suppliers and Technical Guide for 1-Methyl-L-histidine-d3

An In-depth Technical Resource for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-L-histidine-d3, a deuterated stable isotope of 1-Methyl-L-histidine. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard for quantitative analysis in various biological matrices. This document outlines commercial suppliers, key technical data, its physiological relevance, and detailed analytical methodologies.

Introduction to 1-Methyl-L-histidine

1-Methyl-L-histidine (1-MH) is a methylated derivative of the essential amino acid L-histidine.[1][2] It is primarily formed through the post-translational methylation of histidine residues in proteins like actin and myosin.[3][4] In humans, 1-MH is considered a biomarker for the consumption of meat, particularly from poultry and fish, as it is a breakdown product of the dipeptide anserine (B1665513) found in these sources.[5] Unlike its isomer, 3-methylhistidine, which is a marker for endogenous muscle protein breakdown, 1-MH levels are more indicative of dietary intake.[5] However, it also serves as a sensitive marker for myofibrillar protein degradation.[3] The deuterated form, this compound, is an ideal internal standard for mass spectrometry-based quantification, enabling accurate measurement of 1-MH levels in biological samples.[6]

Commercial Availability

Several specialized chemical suppliers offer this compound for research purposes. The following table summarizes key information from various vendors.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| CDN Isotopes | 1-Methyl-d3-L-histidine | D-2493 | 99 atom % D | 0.05g, 0.1g |

| MedChemExpress | This compound | HY-W017006S | Not Specified | 10 mg |

| Scintila | This compound | HY-W017006S | Not Specified | 10 mg |

| Cambridge Isotope Laboratories, Inc. | τ-Methyl-L-Histidine (methyl-D₃, 98%) | DLM-2449 | 98% | Not Specified |

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methyl-L-histidine (unlabeled) is provided below.

| Property | Value |

| CAS Number | 332-80-9 |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| Appearance | White powder |

| Storage Conditions | Room temperature |

Metabolic Pathway of 1-Methyl-L-histidine

1-Methyl-L-histidine is formed from the methylation of histidine residues within proteins, primarily actin and myosin in skeletal muscle.[3][4] This post-translational modification is catalyzed by specific methyltransferase enzymes, such as SETD3, which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[3][7] When these proteins are catabolized, 1-Methyl-L-histidine is released and is not reincorporated into new proteins.[3] It is then transported through the bloodstream and eventually excreted in the urine.[4]

Caption: Metabolic pathway of 1-Methyl-L-histidine formation and excretion.

Experimental Protocols for Quantification

The quantification of 1-Methyl-L-histidine in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification.

Sample Preparation (Human Urine)

This protocol is adapted from a validated UPLC-MS/MS method for the quantification of 1-MH and 3-MH in human urine.[8]

-

Thaw and Vortex: Thaw frozen urine samples at room temperature. Vortex mix for 30 seconds to ensure homogeneity.

-

Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 10 µL of the urine sample. Add a known amount of the this compound internal standard solution.

-

Dilution: Dilute the sample with deionized water or a suitable buffer. The exact dilution factor will depend on the expected concentration range and the sensitivity of the instrument. A 1:10 or 1:20 dilution is a common starting point.

-

Vortex and Centrifuge: Vortex the diluted sample for 30 seconds. Centrifuge at a high speed (e.g., 14,000 x g) for 5 minutes to pellet any particulate matter.

-

Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation (Human Plasma)

This protocol is a general procedure for amino acid analysis in plasma.[9]

-

Thaw and Vortex: Thaw frozen plasma samples on ice. Vortex mix gently.

-

Protein Precipitation: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution.

-

Vortex and Incubate: Vortex the mixture for 30 seconds. Incubate at 4°C for 30 minutes to allow for complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 12,000 rpm for 5 minutes.

-

Dilution and Transfer: Take 50 µL of the supernatant and mix with 450 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters for the analysis of 1-Methyl-L-histidine. Optimization may be required based on the specific instrumentation used.

| Parameter | Recommended Setting |

| Chromatography | |

| Column | Zorbax SB-Aq (2.1 x 50 mm, 1.8 µm) or similar aqueous C18 column[8] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic with 2% B or a shallow gradient depending on the separation needs[8] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 2 - 10 µL |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| 1-Methyl-L-histidine | Precursor ion (m/z): 170.1, Product ion (m/z): 126.1[8] |

| This compound | Precursor ion (m/z): 173.1, Product ion (m/z): 129.1 (theoretical) |

Note: The exact m/z for the d3-labeled product ion may vary slightly and should be confirmed experimentally.

Caption: General experimental workflow for the quantification of 1-Methyl-L-histidine.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in metabolomics and nutritional studies. Its use as an internal standard ensures the accuracy and reliability of quantitative data for its unlabeled counterpart. This guide provides the foundational knowledge, from commercial sourcing to detailed analytical protocols, to facilitate its effective implementation in the laboratory.

References

- 1. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PathBank [pathbank.org]

- 4. SMPDB [smpdb.ca]

- 5. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Showing Compound L-1-Methylhistidine (FDB012119) - FooDB [foodb.ca]

- 8. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Isotopic Purity of 1-Methyl-L-histidine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 1-Methyl-L-histidine-d3, a deuterated derivative of the naturally occurring amino acid 1-Methyl-L-histidine. This compound serves as a valuable internal standard for quantitative analysis in various research applications, including metabolomics, proteomics, and pharmacokinetic studies.[1][2] The substitution of hydrogen with deuterium (B1214612) in the methyl group allows for clear differentiation in mass spectrometry-based analyses, enabling precise quantification of its non-deuterated counterpart.

Data on Isotopic and Chemical Purity

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of molecules that are successfully labeled with the heavy isotope. Chemical purity, conversely, refers to the proportion of the compound of interest relative to any impurities. Several commercial suppliers provide data on the isotopic and chemical purity of this compound.

| Supplier | Product Name | Isotopic Enrichment | Chemical Purity | CAS Number |

| CDN Isotopes | 1-Methyl-d3-L-histidine | 99 atom % D | Not specified | 91037-48-8 |

| Cambridge Isotope Laboratories, Inc. | τ-methyl-L-Histidine (methyl-D₃) | Not specified | 98% | 91037-48-8 |